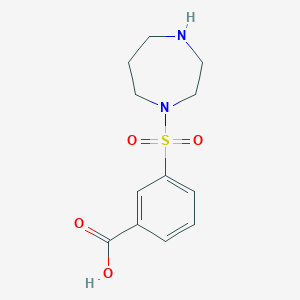
Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a bromophenyl group and an oxobutenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate typically involves the reaction of 3-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product under reflux conditions. The reaction can be summarized as follows:
3-Bromobenzaldehyde+Methyl acetoacetateNaOEt, refluxMethyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, binding to
Eigenschaften
Molekularformel |
C11H9BrO3 |
|---|---|
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
methyl (E)-4-(3-bromophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)6-5-10(13)8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+ |
InChI-Schlüssel |
QQMYXGAUBKIEKR-AATRIKPKSA-N |
Isomerische SMILES |
COC(=O)/C=C/C(=O)C1=CC(=CC=C1)Br |
Kanonische SMILES |
COC(=O)C=CC(=O)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


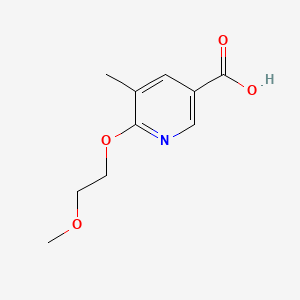
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)
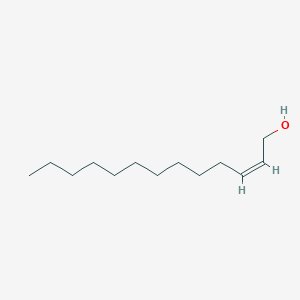
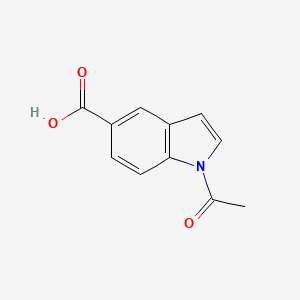
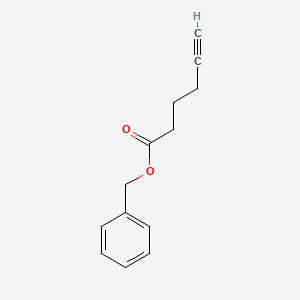
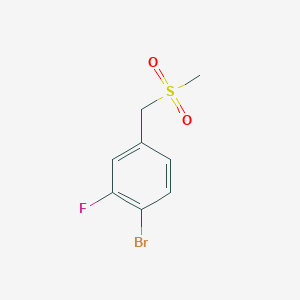

![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)
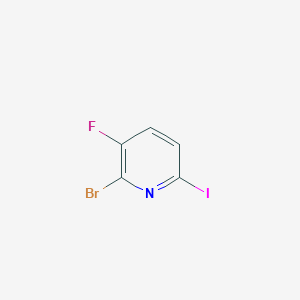

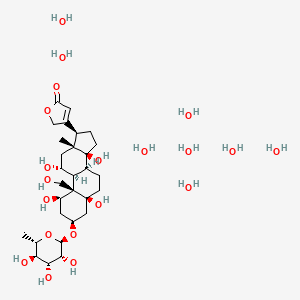
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)
![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)
